molecular formula C10H11N5O B2840195 N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide CAS No. 1255790-85-2

N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

Cat. No.: B2840195
CAS No.: 1255790-85-2
M. Wt: 217.232
InChI Key: AITGYPFHQGUDSD-UHFFFAOYSA-N
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Description

N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is a chemical compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide typically involves the reaction of phenylhydrazine with a suitable diazo compound under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, safety, and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted triazoles.

Scientific Research Applications

Chemistry: In chemistry, N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. It has been studied for its potential use in the development of new therapeutic agents.

Medicine: . Its ability to modulate biological pathways makes it a valuable candidate for drug development.

Industry: In the industry, this compound is used in the production of materials with specific properties, such as enhanced stability and resistance to degradation.

Comparison with Similar Compounds

  • 1,2,3-Triazole derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.

  • Indole derivatives: These compounds contain an indole nucleus and are known for their diverse biological activities.

Uniqueness: N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is unique in its specific substitution pattern and the presence of the N'-hydroxy group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N'-hydroxy-5-methyl-1-phenyltriazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-7-9(10(11)13-16)12-14-15(7)8-5-3-2-4-6-8/h2-6,16H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITGYPFHQGUDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=NN1C2=CC=CC=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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